6-[(2,4-dimethylphenyl)amino]-5-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
Description
This compound belongs to the furopyrimidine-dione class, characterized by a fused furan-pyrimidine ring system. Its structure includes a 2,4-dimethylphenylamino group at position 6 and a 2-fluorophenyl substituent at position 5, with methyl groups at positions 1 and 2.
Properties
IUPAC Name |
6-(2,4-dimethylanilino)-5-(2-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-12-9-10-16(13(2)11-12)24-19-17(14-7-5-6-8-15(14)23)18-20(27)25(3)22(28)26(4)21(18)29-19/h5-11,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJOVCXWCQWSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS001945864, also known as F3248-2119, is a selective, irreversible, orally bioavailable, small-molecule inhibitor of FGFR1-4. FGFRs (Fibroblast Growth Factor Receptors) are a family of receptor tyrosine kinases involved in a variety of cellular processes, including the regulation of cell growth, differentiation, and angiogenesis.
Mode of Action
F3248-2119 is designed to target clinically relevant primary FGFR driver alterations and secondary resistance mutations, including FGFR2 and FGFR3 gatekeeper, molecular brake, and activation loop mutations. By inhibiting these targets, the compound blocks both primary oncogenic and secondary kinase domain resistance FGFR alterations.
Biochemical Pathways
The inhibition of FGFRs by F3248-2119 affects multiple biochemical pathways. It leads to the inhibition of downstream targets of FGFR2/3, such as phospho-ERK. This disruption can lead to a variety of downstream effects, including the inhibition of cell proliferation and angiogenesis, which are critical processes in tumor growth and progression.
Result of Action
The action of F3248-2119 results in molecular and cellular effects that can inhibit tumor growth. In clinical studies, the compound has shown antitumor activity, with partial responses observed in patients with advanced solid tumors harboring FGFR2 and/or FGFR3 gene alterations. Additionally, the compound’s action leads to pharmacodynamic biomarker modulation, downstream pathway inhibition, and apoptotic cell death.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Fluorine (target compound) vs. chlorine () may alter electronic effects and binding affinity.
- Ring Systems : Furopyrimidine (target) vs. pyrrolopyrimidine () cores influence planarity and steric interactions. Furopyrimidines may exhibit better metabolic stability due to reduced enzymatic degradation .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
